molecular formula C15H13N3O5S B1586214 5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid CAS No. 30479-81-3

5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid

Cat. No.: B1586214
CAS No.: 30479-81-3
M. Wt: 347.3 g/mol
InChI Key: ZZSAILZSWKPTCT-UHFFFAOYSA-N
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Description

Introduction to 5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid

Historical background and discovery

The compound this compound, identified by CAS number 30479-81-3, was first documented in chemical databases in the late 20th century as part of research into pyrazoline derivatives and their functionalized aromatic sulfonic acids. Its discovery is linked to synthetic efforts aimed at expanding the chemical space of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The compound’s synthesis and initial characterization were reported in specialized chemical literature focusing on pyrazoline chemistry.

Significance in heterocyclic chemistry

This compound is significant in heterocyclic chemistry due to its pyrazoline ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts unique electronic and structural properties. The pyrazoline moiety, especially when functionalized with amino and oxo substituents as in this compound, serves as a versatile scaffold for chemical modifications and interactions. The attachment of the pyrazoline ring to a phenoxybenzenesulfonic acid group further enhances its chemical versatility, enabling potential applications in catalysis, coordination chemistry, and as intermediates for complex molecule synthesis. The sulfonic acid group contributes to solubility and reactivity, making it a valuable functional group in heterocyclic compound design.

General overview of pyrazoline-containing compounds

Pyrazoline-containing compounds are a class of heterocyclic chemicals characterized by a partially saturated pyrazole ring. They are widely studied for their diverse biological activities and chemical properties. Typically, pyrazolines exhibit fluorescence, bioactivity, and serve as intermediates in organic synthesis. The presence of amino and oxo groups in the pyrazoline ring, as seen in this compound, can influence hydrogen bonding, tautomerism, and electronic distribution, which are critical for their reactivity and interaction with biological targets or catalytic centers. Pyrazolines are also important in the development of dyes, pharmaceuticals, and agrochemicals.

Scope of academic research on the compound

Academic research on this compound has primarily focused on its synthesis, structural characterization, and potential applications in heterocyclic and medicinal chemistry. Studies have explored its molecular structure using spectroscopic and crystallographic methods, confirming the arrangement of functional groups and ring systems. Research has also investigated its physicochemical properties, such as melting point (297°C), density (1.56 g/cm³), and refractive index (1.699), which are critical for material handling and application development. Computational studies have predicted collision cross sections for various ion adducts, aiding in mass spectrometry analysis and compound identification.

Data Table: Key Physicochemical Properties
Property Value Reference
Molecular Formula C15H13N3O5S
Molecular Weight 347.35 g/mol
Melting Point 297 °C
Density 1.56 g/cm³
Refractive Index 1.699
Data Table: Predicted Collision Cross Sections (CCS) for Ion Adducts
Adduct m/z Predicted CCS (Ų)
[M+H]+ 348.06488 177.0
[M+Na]+ 370.04682 186.2
[M-H]- 346.05032 183.7
[M+NH4]+ 365.09142 188.3
[M+K]+ 386.02076 181.3
[M+H-H2O]+ 330.05486 168.9
[M+HCOO]- 392.05580 193.0
[M+CH3COO]- 406.07145 206.0
[M+Na-2H]- 368.03227 178.6
[M]+ 347.05705 179.1
[M]- 347.05815 179.1

These data support analytical characterization and facilitate the identification of the compound in complex mixtures.

Properties

IUPAC Name

5-(3-amino-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c16-14-9-15(19)18(17-14)10-6-7-12(13(8-10)24(20,21)22)23-11-4-2-1-3-5-11/h1-8H,9H2,(H2,16,17)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSAILZSWKPTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366126
Record name SBB056893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30479-81-3
Record name SBB056893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid
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Preparation Methods

Cyclization Using Cyanoacetone and Hydrazine Derivatives

A key step in the synthesis is the formation of the 3-amino-5-oxo-pyrazoline ring. This is effectively achieved by reacting cyanoacetone or its alkali metal salt with hydrazine or hydrazinium salts. The reaction proceeds via nucleophilic addition of hydrazine to the cyanoacetone, followed by cyclization and water elimination to form the pyrazolinone ring.

  • The process can be performed in aqueous or mixed solvent systems such as ethanol-water or ethanol-pyridine mixtures.
  • The reaction conditions are mild, often at room temperature or under reflux, and yield high purity pyrazolinone intermediates.
  • Cyanoacetone is preferably generated in situ due to its polymerization tendency during storage.

This method is supported by patented processes for related pyrazole derivatives, emphasizing high yields and simplicity of operation.

Example Synthetic Route from Literature

A representative synthetic route reported involves the following steps:

Step Reactants & Conditions Product Yield (%)
1 4-Aminoacetophenone + itaconic acid (known method) Intermediate pyrazoline precursor Not specified
2 Bromination with Br2 in acetic acid at room temp α-Bromocarbonyl derivative High
3 Cyclocondensation with thioamides at 60 °C Thiazole derivatives Moderate to high
4 Esterification with methanol + catalytic H2SO4 Esters High
5 Treatment with hydrazine hydrate in refluxing propan-2-ol Acid hydrazides High
6 Condensation with aromatic aldehydes in DMF or dioxane Hydrazone-type compounds 62–99%

The acid hydrazide intermediate containing the amino group is then reacted with phenyl isothiocyanate or other reagents to build the desired heterocyclic framework, followed by cyclization steps to finalize the pyrazolinone ring and attach the phenoxybenzenesulfonic acid moiety.

One-Pot Synthesis Approaches

Recent advances have demonstrated efficient one-pot syntheses combining multiple reaction steps without intermediate purification. For example:

  • Starting materials such as hydrazides and aldehydes are reacted in ethanol-pyridine mixtures.
  • The process involves Knoevenagel condensation, cyclization to form the pyrazole ring, tautomerization, and protonation.
  • Yields are generally good (around 80-83%), and the method reduces reaction time and waste.

This approach offers an atom-economical, scalable route to pyrazolinone-containing heterocycles, potentially adaptable for the target compound.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Remarks Yield Range
Pyrazolinone ring formation Cyanoacetone (or salt), hydrazine hydrate Room temp to reflux, aqueous/ethanol solvents In situ cyanoacetone preferred High (not specified)
Bromination of precursor Br2 in acetic acid Room temperature Forms α-bromo derivative High
Cyclocondensation Thioamides, acetic acid 60 °C Forms thiazole derivatives Moderate to high
Esterification Methanol, catalytic H2SO4 Reflux Converts acids to esters High
Hydrazide formation Hydrazine hydrate, reflux in propan-2-ol Reflux Converts esters to hydrazides High
Condensation with aldehydes Aromatic aldehydes, DMF or dioxane Heating Forms hydrazones 62–99%
One-pot synthesis Hydrazides, aldehydes, ethanol-pyridine Room temp to reflux Efficient, atom-economical ~80%

Analytical Characterization

The final compounds and intermediates are characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm ring formation and substitution patterns.
  • Infrared (IR) spectroscopy for functional group identification (NH2, C=O, SO3H).
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Melting point determination (e.g., 297 °C decomposition for the target compound).
  • Elemental analysis to verify purity and composition.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be employed in biological studies to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolinone Ring

Compound 1 : 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulfonic Acid
  • CAS : 3968-15-8
  • Molecular Formula : C₂₉H₄₇N₃O₆S
  • Key Differences: Ethoxy group replaces the phenoxy group at position 2. Stearamido (C₁₇H₃₅CONH–) replaces the amino group at position 3.
  • Impact: Increased lipophilicity due to the long alkyl chain (stearamido). Lower solubility in water compared to the amino derivative. Applications in lipid-rich systems or as surfactants.
Compound 2 : 5-(3-Heptadecyl-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic Acid
  • CAS: Not explicitly listed; referenced in .
  • Molecular Formula : C₃₅H₅₂N₂O₅S (similar to CAS 115345-38-5 in ).
  • Key Differences: Heptadecyl (C₁₇H₃₅–) replaces the amino group.
  • Impact: Enhanced hydrophobic interactions due to the alkyl chain. Potential use in membrane-associated studies or as a detergent.
Compound 3 : 5-(3-Octadecanoylamino-5-oxo-4,5-dihydro-pyrazol-1-yl)-2-phenoxy-benzenesulfonic Acid
  • CAS : 25985-53-9
  • Molecular Formula : C₃₃H₄₇N₃O₆S
  • Key Differences: Octadecanoylamino (C₁₇H₃₅CONH–) substituent.
  • Impact: Similar to Compound 1 but with a longer acyl chain, further reducing solubility. Potential applications in lipid bilayer studies or controlled-release formulations.

Functional Group Additions

Compound 4 : 5-{4-[(E)-(2-Chloro-4-hydroxyphenyl)diazenyl]-3-(octadecanoylamino)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic Acid
  • CAS : 55302-61-9
  • Key Differences: Azo group (–N=N–) introduced at position 4 of the pyrazolinone ring. Chlorohydroxyphenyl substituent.
  • Chlorine and hydroxyl groups may enhance binding to biological targets.

Steric and Electronic Effects

  • Amino Group (Target Compound): Electron-donating nature increases reactivity in nucleophilic reactions. Facilitates hydrogen bonding, enhancing interactions with proteins or DNA.
  • Alkyl/Acyl Chains (Compounds 1–3) :
    • Electron-withdrawing effects from acyl groups reduce ring electron density.
    • Steric hindrance from long chains may limit access to active sites in biological systems.

Comparative Data Table

Property Target Compound (30479-81-3) Compound 1 (3968-15-8) Compound 3 (25985-53-9) Compound 4 (55302-61-9)
Molecular Weight (g/mol) 355.35 565.77 613.82 ~750 (estimated)
Solubility High (sulfonic acid + amino) Moderate (long acyl chain) Low (longer acyl chain) Low (azo group + acyl)
Key Substituent 3-Amino 3-Stearamido 3-Octadecanoylamino 4-Azo + 3-Octadecanoylamino
Potential Applications Biosensing, drug delivery Surfactants, lipid systems Controlled-release systems Optical sensors, dyes

Biological Activity

5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid (CAS Number: 30479-81-3) is a heterocyclic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

PropertyValue
Molecular FormulaC15H13N3O5S
Molar Mass347.35 g/mol
Melting Point297 °C (dec.)
Hazard SymbolsXi - Irritant
Risk Codes36/37/38 - Irritating to eyes, respiratory system, and skin

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazoline can display selective antibacterial activity against Gram-positive bacteria. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function .
  • Cytotoxic Effects : Compounds within the pyrazoline class have shown cytotoxic effects against cancer cell lines. For instance, studies have reported that certain pyrazoline derivatives can induce apoptosis in melanoma cells and other cancer types, possibly through the inhibition of specific enzymes involved in cell proliferation .
  • Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. Inhibition of this enzyme can lead to reduced melanin synthesis, making it a candidate for skin-lightening agents .

Antibacterial Activity

A study conducted on various pyrazoline derivatives revealed that some compounds exhibited notable antibacterial activity against Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds were determined, indicating their potential as antibacterial agents .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSelective activity against Gram-positive bacteria
CytotoxicityInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits tyrosinase activity

Q & A

Q. What are the optimal solvent and catalyst systems for synthesizing 5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid?

The synthesis typically involves multi-step reactions where solvent polarity and catalyst selection critically influence yield. Dimethyl sulfoxide (DMSO) or ethanol are preferred solvents due to their ability to dissolve polar intermediates and stabilize charged transition states. Acidic or basic catalysts (e.g., sulfuric acid or triethylamine) are employed depending on the reaction step, such as cyclization or sulfonation. For example, acidic conditions may facilitate pyrazolone ring formation, while basic conditions could enhance sulfonic acid group stability .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 6.8–8.2 ppm) and sulfonic acid groups (δ ~3.5 ppm for exchangeable protons).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of pyrazolone) and ~1200 cm1^{-1} (S=O stretch of sulfonic acid) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M–H]^- for sulfonic acids) and fragmentation patterns to validate the structure .

Q. How can researchers assess the purity of this compound during synthesis?

Thin-layer chromatography (TLC) with silica gel plates and UV visualization provides rapid purity checks. For quantitative analysis, high-performance liquid chromatography (HPLC) using a C18 reverse-phase column and acetonitrile/water mobile phase (with 0.1% formic acid) resolves impurities. Purity >95% is typically required for biological assays .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, enabling reaction pathway optimization. For instance, ICReDD’s methodology combines computational reaction path searches with experimental validation to reduce trial-and-error steps. This approach identifies optimal conditions (e.g., temperature, solvent) by simulating energy barriers for pyrazolone ring closure or sulfonation steps .

Q. How should researchers address contradictions in spectroscopic data for structural analogs?

Discrepancies in NMR or IR data between analogs (e.g., substituted pyrazolones) may arise from tautomerism or solvent effects. To resolve this:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Compare computational spectra (using software like Gaussian) with experimental data to validate assignments.
  • Use X-ray crystallography as a definitive structural confirmation method .

Q. What mechanistic insights explain the compound’s potential biological activity?

The sulfonic acid group enhances water solubility, while the pyrazolone ring may chelate metal ions or interact with enzyme active sites. For example, analogs like 3-methyl-1-(p-sulfamoylphenyl)-5-pyrazolone show inhibitory effects on carbonic anhydrase via sulfonamide-zinc interactions. Activity can be probed using enzyme inhibition assays (e.g., UV-Vis kinetics) and molecular docking studies .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

Under acidic conditions, the sulfonic acid group remains protonated, stabilizing the molecule during electrophilic substitution on the benzene ring. In basic conditions, deprotonation of the sulfonic acid may increase nucleophilicity at the pyrazolone nitrogen, facilitating alkylation or azo-coupling reactions. Reaction monitoring via 1^1H NMR or HPLC is recommended to track pH-dependent degradation or side-product formation .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives?

SAR studies involve:

  • Systematic substitution : Modifying the phenoxy group (e.g., electron-withdrawing substituents) or pyrazolone ring (e.g., alkylation at the 3-amino group).
  • Biological screening : Testing derivatives for activity against target enzymes or cells.
  • Computational QSAR : Building quantitative models correlating substituent properties (e.g., logP, Hammett constants) with activity data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid
Reactant of Route 2
5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid

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